![molecular formula C21H19F3N2O2 B2794397 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 898465-25-3](/img/structure/B2794397.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O2 and its molecular weight is 388.39. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Quinoline and its derivatives, including quinazolines and quinoxalines, have shown significant potential in medicinal chemistry. They are explored for their antimicrobial, anticancer, and antiviral properties. Quinoline derivatives are known to possess a wide range of bioactivities and have been investigated for their potential in treating chronic and metabolic diseases. Their modification leads to a variety of biomedical applications, indicating their importance in the development of new therapeutic agents (Pereira et al., 2015); (Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been valuable for the creation of novel optoelectronic materials. These compounds are used in the development of luminescent materials, organic light-emitting diodes (OLEDs), and as components in photoelectric conversion elements. The research highlights the potential of these heterocyclic compounds in advancing technology and materials science, underscoring their importance beyond medicinal applications (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical to maintaining the integrity and longevity of metal structures and components (Verma et al., 2020).
Mechanism of Action
Target of Action
The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s overall mode of action.
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially affect various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This could potentially influence the compound’s pharmacokinetic properties.
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.
Action Environment
The trifluoromethyl group is known to be involved in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that environmental factors could potentially influence the compound’s action.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-10-9-13-4-3-11-26(18(13)12-15)20(28)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVNYZAVMMOHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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